{[1-(4-Fluorophenyl)-3,5-dimethyl-1h-pyrazol-4-yl]methyl}amine hydrochloride
Description
{[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}amine hydrochloride is a fluorinated pyrazole derivative with a methylamine hydrochloride functional group. The compound’s structure comprises a pyrazole core substituted with a 4-fluorophenyl group at the 1-position, methyl groups at the 3- and 5-positions, and a methylamine side chain at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or biochemical research applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3.ClH/c1-8-12(7-14)9(2)16(15-8)11-5-3-10(13)4-6-11;/h3-6H,7,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMSAPBILBJOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-06-6 | |
| Record name | 1H-Pyrazole-4-methanamine, 1-(4-fluorophenyl)-3,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Fluorophenyl)-3,5-dimethyl-1h-pyrazol-4-yl]methyl}amine hydrochloride typically involves a multi-step process. The initial step often includes the formation of the pyrazole ring through the reaction of appropriate hydrazines with diketones under acidic or basic conditions. Subsequent steps involve the introduction of the fluorophenyl group and the methylamine moiety, followed by the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include automated monitoring and control systems to maintain optimal reaction conditions and minimize impurities. The final product is typically subjected to rigorous quality control measures, including chromatography and spectroscopy, to confirm its identity and purity.
Chemical Reactions Analysis
Alkylation and Acylation of the Amine Group
The primary amine (in free base form) acts as a nucleophile in alkylation and acylation reactions. The hydrochloride salt requires deprotonation (e.g., using NaHCO₃ or Et₃N) to liberate the reactive amine.
Notes :
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*Yields extrapolated from structurally similar pyrazole-amines (e.g., 1-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine).
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Acylation typically proceeds faster than alkylation due to the electrophilic nature of acyl chlorides .
Electrophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring undergoes electrophilic substitution at the C-3 or C-5 positions, influenced by the electron-withdrawing fluorine and methyl groups. Reactivity is moderated by the amine’s protonation state.
Key Findings :
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The 3,5-dimethyl groups sterically hinder substitution at adjacent positions, favoring C-4 modifications .
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Formylation requires anhydrous conditions to avoid hydrolysis of the iminium intermediate .
Nucleophilic Substitution and Cross-Coupling Reactions
Mechanistic Insights :
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The amine group may act as a directing group in palladium-catalyzed couplings, enhancing ortho-selectivity .
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Fluorophenyl groups remain intact under typical cross-coupling conditions due to C–F bond stability.
Salt Metathesis and Solubility Effects
The hydrochloride salt undergoes anion exchange in polar solvents, altering solubility for downstream applications.
Applications :
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Nitrate salts are preferred for biological assays due to enhanced dissolution in buffer systems.
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Free base forms are utilized in organic-phase reactions (e.g., Grignard additions) .
Condensation and Schiff Base Formation
The primary amine reacts with carbonyl compounds (aldehydes/ketones) to form imines, enabling access to heterocyclic scaffolds.
Structural Impact :
Scientific Research Applications
{[1-(4-Fluorophenyl)-3,5-dimethyl-1h-pyrazol-4-yl]methyl}amine hydrochloride has been explored for its applications in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its therapeutic potential in treating various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {[1-(4-Fluorophenyl)-3,5-dimethyl-1h-pyrazol-4-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group may facilitate binding to target proteins or enzymes, while the pyrazole ring can modulate biological activity through interactions with cellular receptors. The amine hydrochloride group enhances the compound’s solubility and stability, allowing it to effectively reach its site of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related derivatives:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The 4-fluorophenyl group in the target compound provides a balance of electronegativity and steric bulk, which may enhance receptor binding compared to the 3-chlorophenyl group in Analog 1 . Fluorine’s electron-withdrawing nature also reduces oxidative metabolism, improving bioavailability .
Salt Form Impact: The monohydrochloride salt in the target compound offers moderate solubility compared to the dihydrochloride in Analog 3, which may reduce hygroscopicity and improve crystallinity .
Functional Group Modifications :
- Replacing the methylamine group with an ethyl ester (Analog 2) introduces a prodrug-like feature, enabling delayed release in vivo .
Biological Activity
The compound {[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}amine hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazole Derivatives
Pyrazole compounds are known for their broad spectrum of biological activities, including antimicrobial , anti-inflammatory , antitumor , and analgesic effects. The incorporation of specific substituents, such as the 4-fluorophenyl group in this compound, can significantly influence its biological activity and therapeutic potential .
Antitumor Activity
Research indicates that pyrazole derivatives exhibit promising antiproliferative effects against various cancer cell lines. For instance, a study evaluated a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives for their activity against prostate cancer cell lines LNCaP and PC-3. The compound demonstrated significant inhibition of cell growth with an IC50 value of 18 μmol/L and effectively downregulated prostate-specific antigen (PSA) levels by 46% in LNCaP cells .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. A specific study highlighted the anti-inflammatory activity of compounds similar to this compound, showing effective inhibition of inflammatory markers through the NO/cGMP signaling pathway . This suggests that the compound may be beneficial in treating conditions characterized by inflammation.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. While some compounds showed moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, the specific compound's efficacy remains to be fully characterized. Comparative studies indicated that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 64–1024 μg/mL against various pathogens .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Cell Proliferation : The compound's ability to inhibit androgen receptor signaling contributes to its antiproliferative effects in prostate cancer cells.
- Modulation of Inflammatory Responses : By influencing the NO/cGMP pathway, it can reduce inflammation and associated pain responses.
- Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives:
Q & A
(Basic) How can the synthetic route for {[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}amine hydrochloride be optimized to improve yield and purity?
Methodological Answer:
The synthesis typically involves condensation of a substituted pyrazole precursor with methylamine-HCl. Key parameters include:
- Stoichiometric control : Use excess methylamine-HCl (3 eq) and paraformaldehyde (6 eq) in ethanol, heated at 60°C for 2 hours to promote reductive amination .
- Purification : Employ column chromatography with gradients of cyclohexane/acetone (6:4) to isolate the target compound, as demonstrated in analogous pyrazole-amine syntheses .
- Quality assessment : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (integration of aromatic protons vs. methyl groups).
(Advanced) What crystallographic strategies resolve positional disorder in the X-ray structure of this compound?
Methodological Answer:
For crystallographic refinement:
- Data collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve overlapping electron densities.
- SHELXL refinement : Apply "PART" commands to model disordered fluorophenyl or pyrazole rings. Use "SIMU" and "DELU" restraints to stabilize thermal parameters .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry, and refine hydrogen bonds using "AFIX" constraints.
(Basic) How should researchers validate the compound’s purity and stability under varying storage conditions?
Methodological Answer:
- Analytical techniques :
- HPLC-MS : Monitor degradation products using a C18 column and electrospray ionization (ESI+) to detect hydrolyzed amines or oxidized pyrazole rings.
- TGA/DSC : Assess thermal stability (e.g., decomposition above 150°C) and hygroscopicity .
- Storage : Store at −20°C in amber vials with desiccants; avoid aqueous buffers due to hydrochloride salt hydrolysis.
(Advanced) What computational methods predict the compound’s binding affinity to fluorophenyl-targeted receptors (e.g., GPCRs)?
Methodological Answer:
- Docking studies : Use AutoDock Vina with receptor structures (PDB: 6CM4 for GPCRs) and parameterize the ligand with Gaussian09 (B3LYP/6-31G*).
- MD simulations : Run 100 ns trajectories in GROMACS with CHARMM36 forcefield to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>80%) .
- Free energy calculations : Apply MM-PBSA to estimate ΔGbinding, focusing on fluorophenyl π-stacking and amine-protonated interactions.
(Basic) What spectroscopic techniques differentiate this compound from its non-fluorinated analogs?
Methodological Answer:
- ¹⁹F NMR : A singlet near −115 ppm (CFCl3 reference) confirms fluorophenyl incorporation .
- IR spectroscopy : Compare C-F stretches (1100–1250 cm⁻¹) and N-H bends (1600–1650 cm⁻¹) to non-fluorinated analogs .
- HRMS : Exact mass matching (e.g., [M+H]+ calculated for C₁₃H₁₆FN₃·HCl: 284.0832; observed: 284.0835).
(Advanced) How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
Methodological Answer:
- Functional group variation : Synthesize derivatives with substituents at the pyrazole 3,5-positions (e.g., Cl, OMe) to modulate steric/electronic effects .
- In vitro assays : Test inhibition of Toll-like receptor 4 (TLR4) using HEK-Blue™ reporter cells (NF-κB activation) and IC₅₀ calculations .
- Data analysis : Apply multi-parametric optimization (e.g., Lipinski’s rules, ligand efficiency ≥0.3) to prioritize lead compounds.
(Basic) What orthogonal methods confirm the hydrochloride salt formation?
Methodological Answer:
- Titration : Use 0.1M AgNO₃ to precipitate chloride ions; stoichiometry should match 1:1 (amine:HCl).
- Elemental analysis : Compare calculated vs. observed %Cl (e.g., 12.5% for C₁₃H₁₆FN₃·HCl) .
- pH solubility test : Dissolve in H₂O (pH ~2.5 for hydrochloride salt vs. pH >7 for free base).
(Advanced) How can researchers resolve contradictory solubility data in polar vs. non-polar solvents?
Methodological Answer:
- Solvent screening : Use the “Hansen Solubility Parameters” (HSPiP software) to model solubility in DMSO (δD=18.0), EtOH (δD=15.8), and toluene (δD=18.0).
- Crystal lattice analysis : X-ray diffraction may reveal hydrophobic fluorophenyl stacking, explaining low aqueous solubility despite polar hydrochloride .
- Co-solvent systems : Optimize DMSO/PEG400 mixtures (e.g., 30:70) for in vivo formulations.
(Basic) What safety precautions are critical during synthesis and handling?
Methodological Answer:
- Hazard assessment : Review SDS for methylamine-HCl (corrosive) and paraformaldehyde (toxic).
- Engineering controls : Use fume hoods for solvent evaporation and Schlenk lines for air-sensitive steps .
- Waste disposal : Neutralize acidic residues with NaHCO₃ before aqueous disposal.
(Advanced) How does fluorophenyl substitution impact metabolic stability in hepatic microsomes?
Methodological Answer:
- In vitro assay : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- Metabolite ID : Use Q-TOF to detect hydroxylated fluorophenyl or N-demethylated products.
- CYP inhibition : Screen against CYP3A4 and CYP2D6 (fluorine’s electron-withdrawing effect may reduce metabolism) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
